Home > Products > Screening Compounds P101780 > 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine -

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine

Catalog Number: EVT-5062703
CAS Number:
Molecular Formula: C21H23N3O2
Molecular Weight: 349.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-[(3,5-Dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine is a bis(heteroaryl)piperazine (BHAP) derivative. BHAPs are a class of small organic molecules that have shown potential as non-nucleoside inhibitors (NNIs) of HIV-1 reverse transcriptase (RT). [ [] ] This particular compound, also known as U-90152, has been the subject of research for its potential as an anti-HIV therapeutic. [ [] ]

Molecular Structure Analysis

The molecular structure of 1-[(3,5-Dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine has been characterized by X-ray crystallography. [ [] ] The molecule features a central piperazine ring linked to a 3,5-dimethylbenzofuran moiety through an amide bond and to a 6-methyl-2-pyridinyl group through a nitrogen atom. The crystal structure provides detailed information about bond lengths, bond angles, and spatial arrangement of atoms within the molecule, aiding in understanding its interactions with biological targets.

Mechanism of Action

1-[(3,5-Dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine acts as a non-nucleoside inhibitor (NNI) of HIV-1 reverse transcriptase (RT). [ [] ] It binds to a hydrophobic pocket adjacent to the polymerase active site of the enzyme, inducing conformational changes that distort the active site and inhibit its function. [ [] ] The specific interactions responsible for binding involve hydrogen bonding to the main chain of Lys-103 and extensive hydrophobic contacts with Pro-236 in the RT. [ [] ]

Physical and Chemical Properties Analysis

The compound's crystal structure has also provided valuable insights into the mechanism of resistance to BHAP NNIs. [ [] ] The structure revealed a channel created by the bound inhibitor between Pro-236 and polypeptide segments 225-226 and 105-106 of the RT, suggesting a possible entry route for NNIs. [ [] ] This finding can guide the design of new inhibitors less susceptible to resistance mutations.

Future Directions
  • Overcoming resistance: Designing new BHAP derivatives with structural modifications that enhance binding affinity and minimize the impact of resistance mutations in HIV-1 RT. [ [] ]

(3Z)-N-(3-Chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide (SU11274)

(3Z)-N-(3-Chlorophenyl)-3-({3,5-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]-1H-pyrrol-2-yl}methylene)-N-methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonamide (SU11274) is a c-Met inhibitor studied for its anti-tumor effects in hepatocellular carcinoma (HCC) . It demonstrated suppression of HCC cell and human umbilical vein endothelial cell proliferation, leading to cell death in co-culture models.

1-(5-Methanesulfonamido-1H-indol-2-ylcarbonyl)-4-[3-(1-methylethylamino)pyridinyl]piperazine (U-90152)

1-(5-Methanesulfonamido-1H-indol-2-ylcarbonyl)-4-[3-(1-methylethylamino)pyridinyl]piperazine (U-90152) is a bis(heteroaryl)piperazine (BHAP) classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) used against HIV-1 . Its structure binds to a pocket near the HIV-1 reverse transcriptase active site, hindering viral replication. Structural analysis revealed that U-90152 stabilizes the complex through hydrogen bonding and hydrophobic interactions, providing insights into resistance mutations observed with this class of inhibitors.

Dialkyl 4-(Dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates

Dialkyl 4-(dihydropyridinyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinecarboxylates represent a class of compounds with calcium channel antagonist activity . Their activity varies depending on the nature and size of the substituents on the dihydropyridinyl and pyridinecarboxylate rings. These compounds were investigated for their potential as antihypertensive agents due to their ability to block calcium channels.

1,4-Dihydro-4-[3-[[[[3-[4-(2-Methoxyphenyl)-1-piperazinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester

This compound is a dihydropyridine derivative acting as a non-peptidergic antagonist of neuropeptide Y . It exhibits potential as an anorexiant agent for weight loss and eating disorder treatment due to its ability to block the effects of neuropeptide Y.

N-[[(2S)-1-[[5-(4-Fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868)

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin 1 and 2 receptor antagonist under development for treating insomnia . Studies in humans show its primary metabolic pathway involves oxidation of the benzofuran ring, leading to the formation of a unique hemiaminal metabolite (M98) and a benzofuran ring-opened carboxylic acid (M25).

Properties

Product Name

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

InChI

InChI=1S/C21H23N3O2/c1-14-7-8-18-17(13-14)16(3)20(26-18)21(25)24-11-9-23(10-12-24)19-6-4-5-15(2)22-19/h4-8,13H,9-12H2,1-3H3

InChI Key

KHBVEHUHNYHRBY-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3)C4=CC=CC(=N4)C

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3)C4=CC=CC(=N4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.